molecular formula C10H11FO B8267772 (E)-2-Fluoro-1-(2-methoxyvinyl)-3-methylbenzene

(E)-2-Fluoro-1-(2-methoxyvinyl)-3-methylbenzene

Cat. No.: B8267772
M. Wt: 166.19 g/mol
InChI Key: VSFJUVWWGJGLIS-VOTSOKGWSA-N
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Description

(E)-2-Fluoro-1-(2-methoxyvinyl)-3-methylbenzene is an organic compound characterized by the presence of a fluoro group, a methoxyvinyl group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Fluoro-1-(2-methoxyvinyl)-3-methylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methylbenzaldehyde and methoxyvinyl bromide.

    Wittig Reaction: The key step in the synthesis is the Wittig reaction, where the aldehyde group of 2-fluoro-3-methylbenzaldehyde reacts with the ylide generated from methoxyvinyl bromide and triphenylphosphine. This reaction is carried out in the presence of a strong base such as butyllithium to form the desired (E)-alkene.

    Purification: The crude product is purified using column chromatography to obtain this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Fluoro-1-(2-methoxyvinyl)-3-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst such as palladium on carbon.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(E)-2-Fluoro-1-(2-methoxyvinyl)-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-Fluoro-1-(2-methoxyvinyl)-3-methylbenzene involves its interaction with specific molecular targets and pathways. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxyvinyl group can participate in various chemical reactions. These interactions can modulate biological processes and lead to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Fluoro-3-(2-methoxyvinyl)benzene
  • 2-Fluoro-1-(2-methoxyvinyl)benzene
  • 3-Fluoro-1-(2-methoxyvinyl)benzene

Uniqueness

(E)-2-Fluoro-1-(2-methoxyvinyl)-3-methylbenzene is unique due to the specific positioning of the fluoro, methoxyvinyl, and methyl groups on the benzene ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-fluoro-1-[(E)-2-methoxyethenyl]-3-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-8-4-3-5-9(10(8)11)6-7-12-2/h3-7H,1-2H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFJUVWWGJGLIS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C=COC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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